An In-depth Technical Guide to the Chemical Properties of Piperidin-1-yl(pyridin-2-yl)acetonitrile
An In-depth Technical Guide to the Chemical Properties of Piperidin-1-yl(pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-1-yl(pyridin-2-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring, a piperidine ring, and a nitrile functional group. As an α-aminonitrile, it serves as a versatile synthetic intermediate in the development of novel chemical entities. The unique combination of a basic piperidine moiety, an aromatic pyridine ring, and a reactive nitrile group makes this compound a subject of interest in medicinal chemistry and materials science.[1] Piperidine-containing compounds are particularly significant in the pharmaceutical industry, forming the structural core of numerous drugs across various therapeutic areas.[2][3][4][5] This guide offers a comprehensive exploration of the synthesis, characterization, reactivity, and potential applications of Piperidin-1-yl(pyridin-2-yl)acetonitrile, providing a technical resource for professionals in the field.
Synthesis and Mechanistic Pathways
The most direct and widely employed method for the synthesis of α-aminonitriles like Piperidin-1-yl(pyridin-2-yl)acetonitrile is the Strecker synthesis .[6][7][8][9] This one-pot, three-component reaction involves the condensation of an aldehyde (pyridine-2-carboxaldehyde), a secondary amine (piperidine), and a cyanide source (such as potassium cyanide or trimethylsilyl cyanide).[6][10]
The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently attacked by the cyanide nucleophile.[1][10] The use of a secondary amine, piperidine, directly yields the N-substituted α-aminonitrile.
Causality in Experimental Choices:
-
Solvent: Protic solvents like methanol or ethanol are often chosen to facilitate the formation of the iminium ion intermediate.
-
Cyanide Source: While hydrogen cyanide (HCN) can be used, salts like KCN or NaCN are often preferred for safer handling.[10] Trimethylsilyl cyanide (TMSCN) is another effective reagent, particularly in aprotic solvents.[11]
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating to promote the reaction rate without causing decomposition of the starting materials or product.
Experimental Protocol: Strecker Synthesis
-
In a well-ventilated fume hood, dissolve pyridine-2-carboxaldehyde (1.0 eq) and piperidine (1.1 eq) in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water.
-
Slowly add the aqueous potassium cyanide solution to the methanolic solution of the iminium ion precursor.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Piperidin-1-yl(pyridin-2-yl)acetonitrile.
Caption: Strecker synthesis of Piperidin-1-yl(pyridin-2-yl)acetonitrile.
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized Piperidin-1-yl(pyridin-2-yl)acetonitrile are confirmed through a combination of physicochemical measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56707-14-3 | [12] |
| Molecular Formula | C₁₂H₁₅N₃ | Inferred |
| Molecular Weight | 201.27 g/mol | Inferred |
| Appearance | Expected to be a solid or oil | General Knowledge |
| Solubility | Likely soluble in common organic solvents like chloroform, methanol, and DMSO.[13] | General Knowledge |
Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic data based on the chemical structure and data from analogous compounds.[14][15]
| Technique | Expected Features |
| ¹H NMR | - Pyridyl Protons: Signals in the aromatic region (δ 7.0-8.6 ppm).- Methine Proton (-CH(CN)-): A singlet or multiplet in the δ 4.0-5.0 ppm range.- Piperidinyl Protons: Multiple signals in the aliphatic region (δ 1.5-3.5 ppm). |
| ¹³C NMR | - Pyridyl Carbons: Resonances in the aromatic region (δ 120-150 ppm).- Nitrile Carbon (-CN): A characteristic signal around δ 115-125 ppm.- Methine Carbon (-CH(CN)-): A signal in the δ 50-60 ppm range.- Piperidinyl Carbons: Aliphatic signals between δ 20-55 ppm. |
| FT-IR (cm⁻¹) | - C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.[16]- C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.- C=N and C=C Stretch (Pyridine): Bands in the 1400-1600 cm⁻¹ region. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 201.- Fragmentation: Characteristic fragments corresponding to the loss of HCN, the piperidine ring, or the pyridine ring. |
Chemical Reactivity and Derivatization
The chemical reactivity of Piperidin-1-yl(pyridin-2-yl)acetonitrile is dictated by its three principal functional groups: the nitrile, the piperidine nitrogen, and the pyridine ring. This allows for a variety of derivatization strategies to explore structure-activity relationships.
-
Nitrile Group Reactivity: The nitrile group is a versatile functional handle. It can undergo:
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (2-(piperidin-1-yl)-2-(pyridin-2-yl)acetic acid) or an amide (2-(piperidin-1-yl)-2-(pyridin-2-yl)acetamide). Alkaline hydrolysis of related (pyridyl-2)acetonitriles has been shown to yield the corresponding amides.[17]
-
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding a 1,2-diamine.[10]
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
-
-
Piperidine Nitrogen Reactivity: The tertiary amine of the piperidine ring is basic and nucleophilic. It can undergo:
-
Salt Formation: Reaction with acids will form piperidinium salts, which often have increased water solubility and crystallinity.
-
N-Oxidation: Oxidation can form the corresponding N-oxide.
-
-
Pyridine Ring Reactivity: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The nitrogen atom in the ring can also be quaternized with alkyl halides.
Caption: Potential derivatization pathways for the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, present in over twenty classes of pharmaceuticals.[2][3][4] Its incorporation into molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[18]
While specific biological activity for Piperidin-1-yl(pyridin-2-yl)acetonitrile is not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in several areas:
-
CNS Disorders: The piperidine ring is a common feature in drugs targeting the central nervous system, including antipsychotics and treatments for Alzheimer's disease.[2][3]
-
Enzyme Inhibition: α-Aminonitriles and their derivatives are known to act as inhibitors for various enzymes, including proteases.[1]
-
Antimicrobial Agents: The combination of heterocyclic rings is a common strategy in the design of new antimicrobial and anticancer agents.[5][19]
The synthesis of a library of derivatives based on this core structure could be a fruitful endeavor for identifying novel bioactive compounds.
Conclusion
Piperidin-1-yl(pyridin-2-yl)acetonitrile is a synthetically accessible and chemically versatile molecule. Its core structure, combining the privileged piperidine and pyridine scaffolds with a reactive nitrile handle, makes it an attractive building block for drug discovery and materials science. The established Strecker synthesis provides a reliable route for its preparation, and its functional groups offer numerous avenues for derivatization. Further investigation into the biological activities of this compound and its analogs is warranted and holds promise for the development of novel therapeutic agents.
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